

Application Notes and Protocols for MOF-808

Gas Adsorption Studies

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Compound of Interest

Compound Name: M-808

Cat. No.: B12424041

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable pore environments, making them promising candidates for various applications, including gas storage, separation, and catalysis. MOF-808, a zirconium-based MOF, is particularly noted for its high stability. This document provides a detailed guide to the experimental setup and protocols for conducting gas adsorption studies on MOF-808.

Material and Instrument Requirements

Material:

- MOF-808, as-synthesized
- High-purity adsorbate gases (e.g., N₂, CO₂, H₂S, H₂O vapor)
- High-purity helium for free-space determination
- Solvents for activation (e.g., dimethylformamide (DMF), acetone)[1]
- Liquid nitrogen[2]

Instrumentation:

- Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb iQ)[2]
- Vacuum oven or degasser connected to the analyzer
- Analytical balance
- Sample tubes

Experimental Protocols

A critical step before any gas adsorption measurement is the activation of the MOF-808 sample to ensure that the pores are free of guest molecules, such as solvents or water, which would otherwise lead to an underestimation of the material's porosity[3].

Protocol 2.1: MOF-808 Activation

- **Sample Preparation:** Accurately weigh approximately 30-100 mg of the as-synthesized MOF-808 into a clean, dry sample tube.
- **Solvent Exchange (Optional but Recommended):** To facilitate the removal of high-boiling-point solvents like DMF used during synthesis, it is often beneficial to perform a solvent exchange.[1][3]
 - Immerse the as-synthesized MOF-808 in a solvent with a lower boiling point and lower coordination affinity, such as acetone.[1]
 - Allow the sample to soak for several hours, then decant the solvent.
 - Repeat this process 3-5 times to ensure complete exchange.[1]
- **Thermal Activation:**
 - Attach the sample tube to the degas port of the gas adsorption analyzer.
 - Heat the sample under a dynamic vacuum. A typical activation condition for MOF-808 is 150 °C for 5 hours.[2] Some protocols may use a slightly lower temperature of 120 °C for a longer duration (e.g., 16-18 hours).[1]

- After the heating period, allow the sample to cool to room temperature while still under vacuum.
- Post-Activation Handling: Once activated, the sample is highly porous and susceptible to contamination from atmospheric gases and moisture. It is crucial to keep the sample under vacuum or an inert atmosphere until the analysis begins.

Protocol 2.2: Nitrogen Adsorption/Desorption for BET Surface Area and Pore Size Analysis

- Instrument Setup:
 - Ensure the gas adsorption analyzer is properly calibrated and the liquid nitrogen dewar is full.
 - Install the activated MOF-808 sample tube onto the analysis port of the instrument.
- Free-Space Measurement: Perform a free-space (or void volume) measurement using helium gas, which is assumed not to adsorb on the material at the analysis temperature.
- Isotherm Measurement:
 - Immerse the sample tube in a liquid nitrogen bath to maintain a constant temperature of 77 K.[2]
 - Introduce calibrated doses of high-purity nitrogen gas into the sample tube.
 - Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure.
 - Continue this process over a relative pressure (P/P_0) range typically from 10^{-6} to 0.995.
 - After reaching the maximum pressure, the desorption isotherm is measured by systematically reducing the pressure.
- Data Analysis:
 - The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data, typically in the relative pressure range of 0.01-0.10, to calculate the specific surface area.[2]

- The total pore volume is often determined from the amount of gas adsorbed at a relative pressure close to unity (e.g., $P/P_0 = 0.99$).
- The pore size distribution can be calculated using methods such as Density Functional Theory (DFT).[\[2\]](#)

Protocol 2.3: Carbon Dioxide (CO₂) Adsorption

- Sample Activation: Activate the MOF-808 sample as described in Protocol 2.1.
- Isotherm Measurement:
 - Place the sample tube in a temperature-controlled bath or furnace set to the desired experimental temperature (e.g., 273 K, 298 K).
 - Measure the CO₂ adsorption isotherm by introducing known doses of CO₂ gas and recording the uptake at various equilibrium pressures.
 - For studies simulating flue gas or direct air capture, low partial pressures of CO₂ are of particular interest.[\[4\]](#)
- Data Analysis: The CO₂ uptake capacity is typically reported in units of cm³/g, mmol/g, or wt%. The isosteric heat of adsorption can be calculated from isotherms measured at multiple temperatures to evaluate the strength of the MOF-CO₂ interaction.

Protocol 2.4: Water Vapor Adsorption

- Sample Activation: Activate the MOF-808 sample following Protocol 2.1.
- Isotherm Measurement:
 - Use a sorption analyzer equipped with a water vapor source and a pressure transducer suitable for water vapor.
 - Maintain the sample at a constant temperature (e.g., 298 K).
 - Introduce controlled doses of water vapor and measure the uptake at different relative humidity (RH) levels.[\[5\]](#)[\[6\]](#)

- Data Analysis: The water uptake is plotted against relative humidity. The stability of the MOF can be assessed by performing multiple adsorption-desorption cycles.[\[6\]](#)

Data Presentation

Quantitative data from gas adsorption studies on MOF-808 and its derivatives are summarized below.

Table 1: Textural Properties of Pristine and Modified MOF-808

Material	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Isotherm Type	Reference
Pristine MOF-808	1910	-	Type I	[2]
MOF-808-OH	2611	-	Type I	[2]
MOF-808-NH ₂	3085	-	Type I	[2]
Pristine MOF-808	545	0.38	Type IV	[7]
Pristine MOF-808	1614	-	-	[4]
MOF-808-X (etched)	144 - 300	-	-	[4]

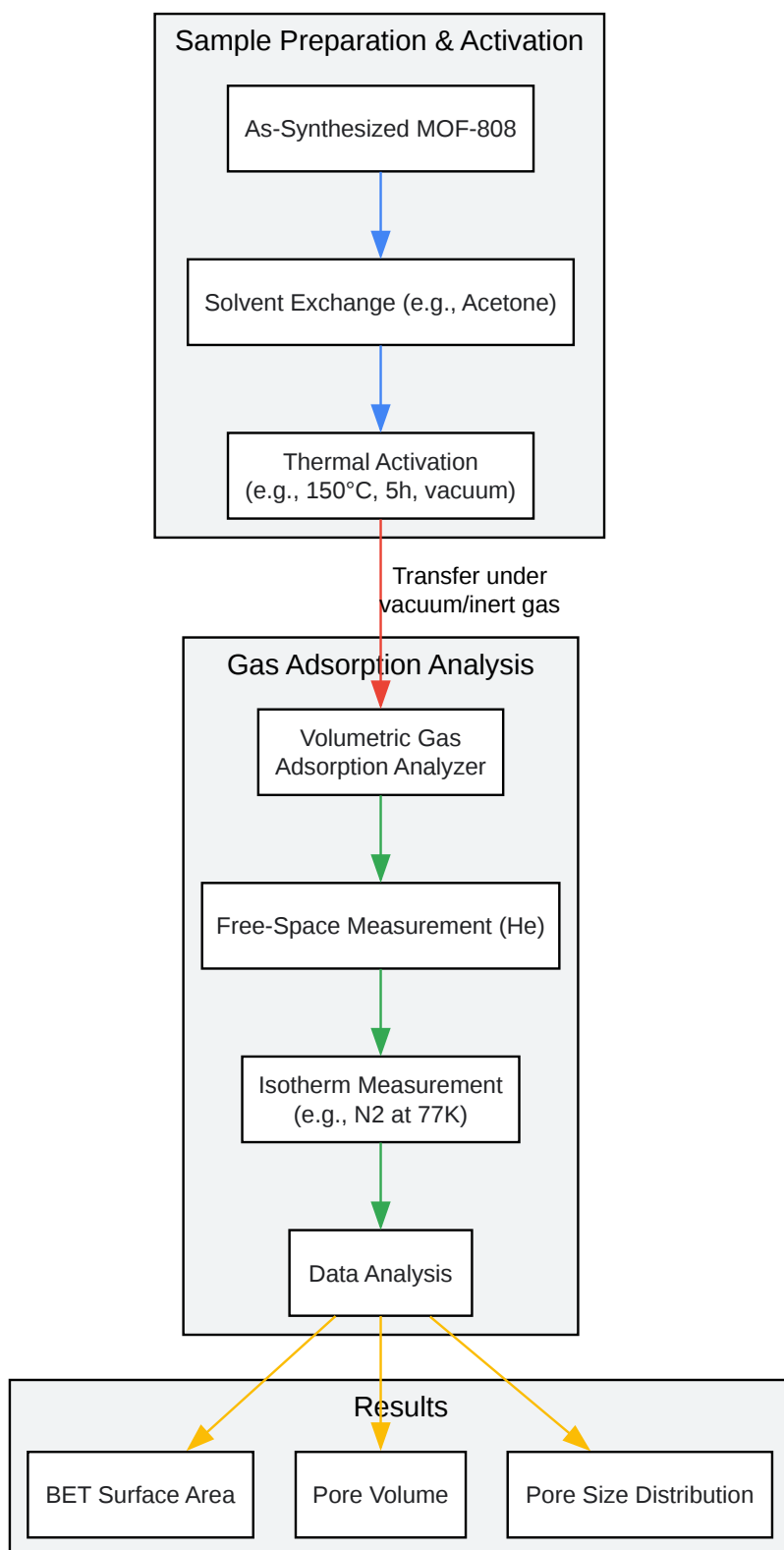
Table 2: CO₂ Adsorption Capacities of MOF-808 and its Derivatives

Material	Temperature (K)	Pressure	CO ₂ Uptake (mmol/g)	Reference
MOF-808-Gly	Flue gas conditions	-	High	[8]
MOF-808-dl-Lys	Flue gas conditions	-	High	[8]
MOF-808-0.07 (etched)	-	400 ppm	0.28	[4]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a typical gas adsorption experiment with MOF-808.



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Workflow for MOF-808 Gas Adsorption Studies.

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